Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroacetate with ethylenediamine, followed by cyclization and protection steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar triazole-pyridine structure but with a trifluoromethyl group, which can enhance its biological activity.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound features a similar triazole ring but with different substitution patterns, affecting its chemical properties and biological activities.
Uniqueness
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10N4O2
- Molecular Weight : 182.19 g/mol
- CAS Number : 886886-04-0
The compound features a tetrahydropyridine core substituted with a triazole ring and a carboxylate group, which contributes to its biological properties.
This compound exhibits various mechanisms of action:
- Neurokinin Receptor Antagonism : It acts as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in several central nervous system (CNS) disorders. This antagonism can potentially lead to therapeutic effects in conditions like anxiety and depression .
- Cytotoxic Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have shown promising results against human tumor cell lines .
- Anti-inflammatory Properties : Research suggests that derivatives of this compound may exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX), similar to known anti-inflammatory drugs like celecoxib .
Case Study 1: Neurokinin-3 Receptor Antagonism
A study investigated the efficacy of various derivatives of this compound as NK-3 antagonists. The results demonstrated that these compounds could significantly reduce anxiety-like behaviors in animal models. The IC50 values for receptor binding were reported in the low nanomolar range .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro tests were conducted on several human cancer cell lines (e.g., LCLC-103H and A-427). The compound showed IC50 values ranging from 10 to 30 µM depending on the cell line tested. These findings suggest potential utility in cancer therapeutics but warrant further investigation into the underlying mechanisms and specificity .
Case Study 3: Anti-inflammatory Activity
A series of experiments assessed the anti-inflammatory effects of methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives. The most active compounds demonstrated IC50 values comparable to celecoxib against COX-2 inhibition (0.04 µmol), indicating significant anti-inflammatory potential .
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-3-2-4-11-5-9-10-7(6)11/h5-6H,2-4H2,1H3 |
InChI Key |
YMUWKQMZRXVJPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN2C1=NN=C2 |
Origin of Product |
United States |
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